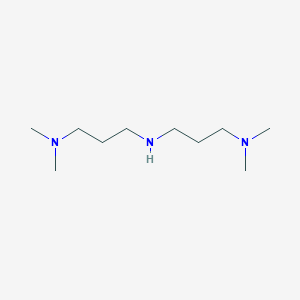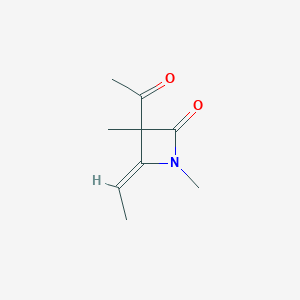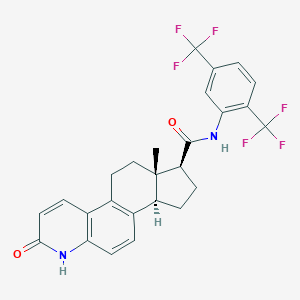![molecular formula C13H20O2Si B047317 4-[(叔丁基二甲基甲硅烷基)氧基]苯甲醛 CAS No. 120743-99-9](/img/structure/B47317.png)
4-[(叔丁基二甲基甲硅烷基)氧基]苯甲醛
概述
描述
Synthesis Analysis
The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde and related compounds involves various chemical routes. One approach for synthesizing derivatives involves the oxidation of 4-tert-butyl toluene via Mn2O3 and MnO2, followed by benzyl halide hydrolysis, the Sommelet reaction, and oxidation by IBX, achieving up to an 86% yield under optimized conditions (Zhang Yu-mina, 2010). Another notable synthesis method includes the silylation of nucleosides with tert-butyldimethylsilyl chloride, showcasing the structural versatility of silyl ether derivatives (W. Köhler & W. Pfleiderer, 1979).
Molecular Structure Analysis
The molecular structure of silylated compounds is characterized by spectrophotometric methods and NMR spectroscopy, offering insights into the silylation positions and structural elucidation of various derivatives. For instance, the use of 13C-NMR spectroscopy allows for the rapid determination of silylation positions in nucleosides, highlighting the molecular complexity and versatility of these compounds (W. Köhler & W. Pfleiderer, 1979).
Chemical Reactions and Properties
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde participates in various chemical reactions, including palladium-catalyzed coupling reactions for the synthesis of complex molecules like lipoxin analogues. These reactions demonstrate the compound's role as a versatile intermediate in organic synthesis (J. Nokami et al., 1998).
Physical Properties Analysis
The physical properties of silylated compounds and their derivatives, such as solubility, melting points, and boiling points, are crucial for their practical application in synthetic chemistry. However, detailed analyses of these properties specifically for 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde are not directly available but can be inferred from related compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, are integral to its utility in synthesis. For example, the tert-butyldimethylsilyl group is known for its protective capabilities in organic synthesis, providing insights into the chemical behavior of silylated benzaldehydes (Daisuke Nagai et al., 2002).
科学研究应用
醇的选择性氧化:水杨酸铜(II)配合物和叔丁基氢过氧化物用于在室温下将苄醇有效氧化为苯甲醛,避免生成羧酸 (Chen & Cai, 2015).
α,β-不饱和酮的合成:展示了由叔丁基二甲基甲硅烷二溴甲烷和两种不同的醛制备 α,β-不饱和酮的一锅法 (Shinokubo, Oshima, & Utimoto, 1994).
光化学反应:叔丁基过氧化物中的苯甲醛的激光射流照射产生各种产物,表明在合成化学应用中的潜力 (Adam & Oestrich, 1993).
含苯甲醛化合物的合成:展示了具有苯甲醛功能的寡核苷酸的合成,显示了生物素基生物传感器的潜力 (Tilquin, Dechamps, & Sonveaux, 2001).
氧化裂解:叔丁基硫化物与二甲基亚砜/氢溴酸的氧化裂解产生对称二硫化物,适用于有机合成和催化 (Dickman 等,1993).
醛醇缩合反应:各种研究展示了叔丁基苯甲醛衍生物在醛醇缩合反应中的应用,这是有机化学中创建复杂分子的基础 (Mukai 等,1990), (Denmark & Ghosh, 2007).
烯烃的氧化:DTBP/TBHP 促进的未活化烯烃与芳香醛的氢酰基化可以产生酮,表明其在有机合成中的作用 (Jhuang 等,2016).
催化:研究表明其在催化过程中得到应用,如铜催化的交叉脱氢偶联和苯甲醇氧化为苯甲醛 (Zhang 等,2015), (Ndolomingo & Meijboom, 2017).
液晶取代基的合成:用于合成具有液晶取代基的新型低带隙聚合物,表明在材料科学中的应用 (Kiebooms, Goto, & Akagi, 2001).
安全和危害
“4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde” is classified as a serious eye irritant (Eye Dam. 1) and is harmful to aquatic life with long-lasting effects (Aquatic Chronic 4) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
属性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACWSBWCLJXKGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446892 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde | |
CAS RN |
120743-99-9 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

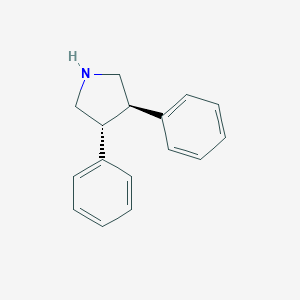
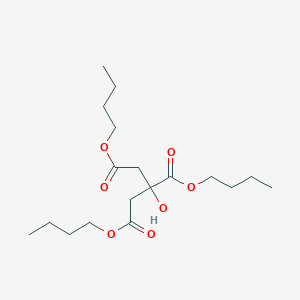
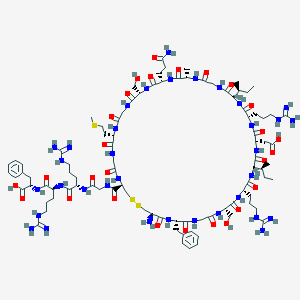
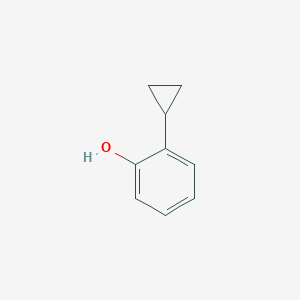
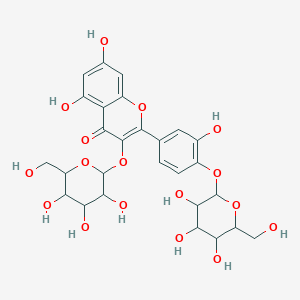
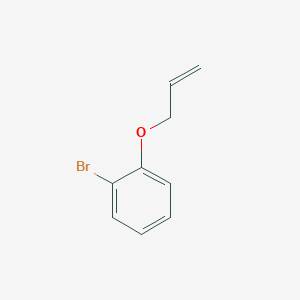
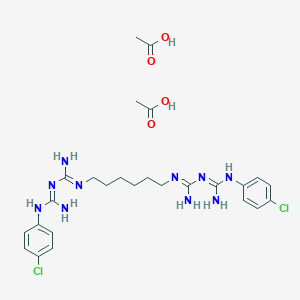
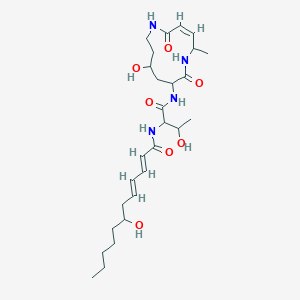
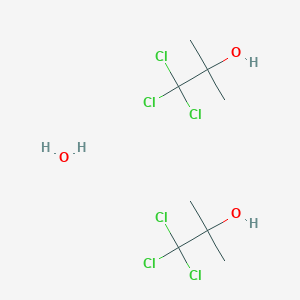
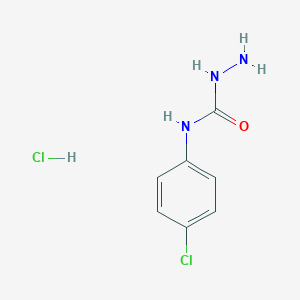
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
